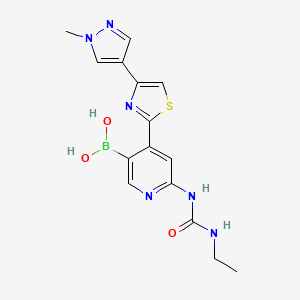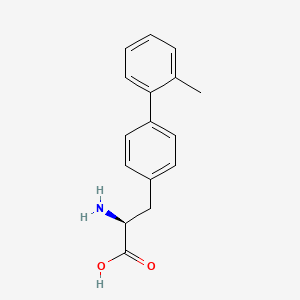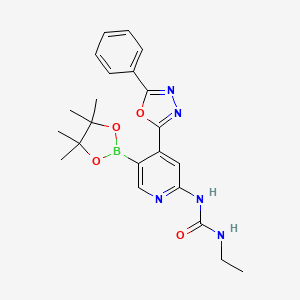![molecular formula C12H21NO4 B1509534 cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1509534.png)
cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it in tetrahydrofuran (THF) at 40°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process may be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Deprotection: Removal of the Boc group can be achieved using strong acids like TFA or hydrochloric acid in methanol.
Coupling Reactions: The compound can be used in peptide coupling reactions with reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized or coupled to other molecules.
科学的研究の応用
cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid primarily involves its role as a protected amine. The Boc group protects the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
類似化合物との比較
cis-1-[(Tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid: This compound also features a Boc-protected amine and is used in similar synthetic applications.
cis-1-[(Tert-butoxy)carbonyl]-2-methylpyrrolidine-3-carboxylic acid: Another Boc-protected pyrrolidine derivative with applications in organic synthesis.
Uniqueness: cis-1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of molecules it can be used to synthesize. The presence of the ethyl group at the 4-position of the pyrrolidine ring can affect the compound’s steric and electronic properties, making it suitable for specific synthetic applications.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.3 g/mol |
IUPAC名 |
(3R,4S)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
InChIキー |
AYHWHPDMLFMSLP-BDAKNGLRSA-N |
異性体SMILES |
CC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |
正規SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


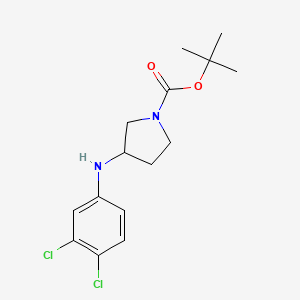
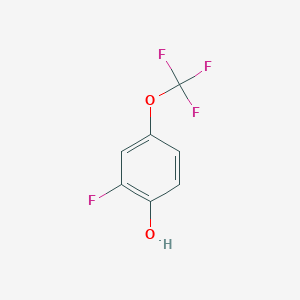
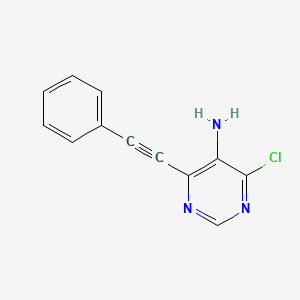
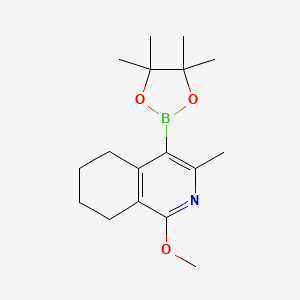
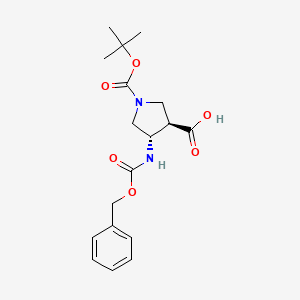
![1-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1509486.png)
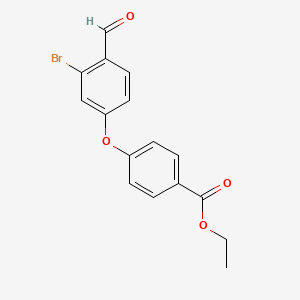
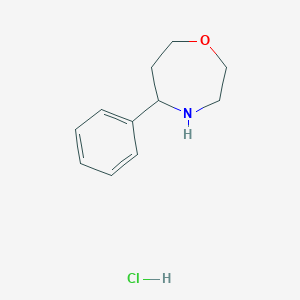
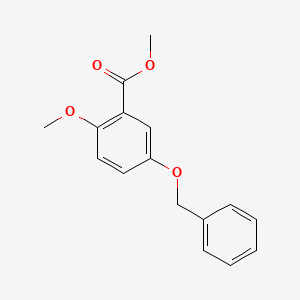
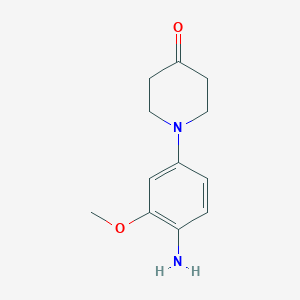
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B1509507.png)
